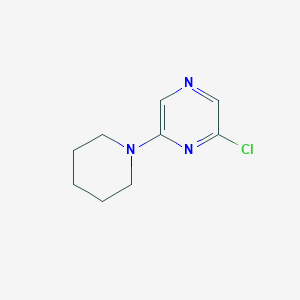
2-(trifluoromethyl)-9H-carbazole
Overview
Description
CF3-Carbazole , is a chemical compound with the molecular formula C13H8F3N. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Electrophilic Aromatic Substitution (EAS): The most common method involves introducing the trifluoromethyl group via EAS.
Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of CF3-carbazole.
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale EAS reactions or other efficient processes.
Chemical Reactions Analysis
Reactions::
Electrophilic Substitution: CF3-carbazole undergoes electrophilic substitution at the aromatic ring.
Redox Reactions: It can participate in oxidation and reduction reactions.
Nucleophilic Substitution: In some cases, nucleophilic substitution reactions occur at the trifluoromethyl group.
Trifluoromethylating Reagents: Ruppert-Prakash reagent (TMSCF3) is commonly used.
Oxidants and Reducing Agents: Depending on the specific reaction, oxidants (e.g., NBS) and reducing agents (e.g., LiAlH4) may be employed.
Major Products:: The major products depend on the specific reaction conditions. For example, electrophilic substitution yields 2-(trifluoromethyl)-9H-carbazole derivatives.
Scientific Research Applications
Materials Science: CF3-carbazole can be incorporated into organic semiconductors for optoelectronic devices.
Pharmaceuticals: Researchers explore its potential as a drug scaffold due to its unique properties.
Agrochemicals: It may find applications in crop protection.
Mechanism of Action
The exact mechanism by which CF3-carbazole exerts its effects depends on its specific application. It may interact with molecular targets or modulate biological pathways.
Comparison with Similar Compounds
While CF3-carbazole is unique due to its trifluoromethyl group, other carbazole derivatives exist. Notable examples include unsubstituted carbazole and other halogenated derivatives.
Properties
IUPAC Name |
2-(trifluoromethyl)-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDQSLQFQHKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479099 | |
| Record name | 2-(trifluoromethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2285-35-0 | |
| Record name | 2-(Trifluoromethyl)carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trifluoromethyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)


